4-Methoxynicotinaldehyde Hydrochloride: Comprehensive Structural Analysis, Synthesis, and Applications in Drug Discovery
4-Methoxynicotinaldehyde Hydrochloride: Comprehensive Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable pharmacophores. 4-Methoxynicotinaldehyde hydrochloride (and its free base counterpart, 4-Methoxypyridine-3-carboxaldehyde) represents a highly versatile building block. Characterized by an electron-donating methoxy group paired with a reactive formyl moiety on a pyridine scaffold, this compound is uniquely primed for complex structural elaborations, including reductive aminations, Knoevenagel condensations, and heterocycle formations.
This technical guide provides an in-depth analysis of 4-Methoxynicotinaldehyde hydrochloride, detailing its physicochemical properties, mechanistic synthesis, rigorous analytical validation, and its critical role in the development of targeted therapeutics.
Chemical Identity & Physicochemical Profiling
Understanding the physical state of the intermediate is critical for downstream synthetic planning. The free base form is widely utilized; however, converting it to the hydrochloride (HCl) salt provides distinct thermodynamic and kinetic advantages.
Causality in Salt Selection: The free base of pyridine-carboxaldehydes can be prone to auto-oxidation (converting the aldehyde to a carboxylic acid) and exhibits moderate volatility. The hydrochloride salt significantly enhances shelf-life, oxidative stability, and aqueous solubility, making it highly advantageous for direct biological screening and aqueous-phase reactions [1.11].
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 82257-15-6 | 2364584-59-6 |
| Molecular Formula | C₇H₇NO₂ | C₇H₈ClNO₂ |
| Molecular Weight | 137.14 g/mol | 173.60 g/mol |
| IUPAC Name | 4-Methoxypyridine-3-carbaldehyde | 4-Methoxypyridine-3-carbaldehyde hydrochloride |
| Physical State | Light yellow solid | Off-white to pale yellow powder |
| Stability Profile | Susceptible to slow oxidation | High oxidative and thermal stability |
| Solubility | Soluble in DCM, EtOAc, THF | Highly soluble in Water, MeOH, DMSO |
Mechanistic Synthesis Pathways
The synthesis of 4-Methoxynicotinaldehyde requires precise regiocontrol to ensure the formyl group is directed exclusively to the C-3 position. The most reliable method is Directed Ortho-Lithiation (DoM) .
Mechanistic Causality: 4-Methoxypyridine is treated with a strong, sterically hindered base. Lithium tetramethylpiperidide (LTMP) is preferred over standard n-butyllithium (n-BuLi) because LTMP's bulkiness prevents unwanted nucleophilic addition to the electron-deficient pyridine ring. The methoxy group acts as a directing group, coordinating the lithium ion and guiding the deprotonation strictly to the adjacent C-3 position. Subsequent trapping with N,N-Dimethylformamide (DMF) yields the aldehyde[1].
Caption: Workflow for the synthesis of 4-Methoxynicotinaldehyde HCl via directed ortho-lithiation.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Directed Lithiation
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Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (20 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq).
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Base Formation: Cool the mixture to -20°C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LTMP.
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Lithiation: Cool the reaction to strictly -78°C using a dry ice/acetone bath. Crucial: Temperature control prevents the decomposition of the lithiated intermediate. Add 4-methoxypyridine (1.0 eq) dissolved in THF dropwise. Stir for 1 hour at -78°C.
Step 2: Formylation & Workup
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Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78°C for 2 hours, then allow the mixture to slowly warm to room temperature.
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Validation Checkpoint 1 (TLC): Before quenching, run a TLC (Hexane:EtOAc 1:1). The disappearance of the starting material confirms successful formylation.
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Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.
Step 3: Hydrochloride Salt Formation
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Precipitation: Dissolve the crude 4-Methoxynicotinaldehyde in a minimum volume of anhydrous diethyl ether.
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Acidification: Slowly add a solution of 4M HCl in 1,4-dioxane (1.2 eq) dropwise at 0°C. A pale yellow precipitate will form immediately.
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Validation Checkpoint 2 (pH): Ensure the supernatant is acidic (pH ~2) to guarantee complete salt formation.
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Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to afford 4-Methoxynicotinaldehyde hydrochloride.
Analytical Characterization & Quality Control
Rigorous analytical validation is required before utilizing the compound in sensitive biological assays or complex total syntheses.
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¹H NMR (400 MHz, DMSO-d₆): The defining features are the highly deshielded aldehyde proton at δ ~10.4 ppm (s, 1H) and the methoxy protons at δ ~4.0 ppm (s, 3H). The pyridine ring protons will appear as distinct signals at δ ~8.8 ppm (s, 1H, C2-H), δ ~8.6 ppm (d, 1H, C6-H), and δ ~7.4 ppm (d, 1H, C5-H). The protonated pyridine nitrogen causes a downfield shift compared to the free base.
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LC-MS (ESI+): Expected mass for the free base [M+H]⁺ is m/z 138.05 . The presence of a single sharp peak in the UV chromatogram (254 nm) validates purity.
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FT-IR: A strong, sharp absorption band at ~1690 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl (C=O stretch).
Caption: Self-validating analytical workflow for quality control of 4-Methoxynicotinaldehyde HCl.
Strategic Applications in Drug Development
The unique spatial arrangement of the methoxy and formyl groups on the pyridine ring makes 4-Methoxynicotinaldehyde an ideal precursor for several classes of therapeutics:
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Muscarinic Receptor Antagonists: The aldehyde group undergoes reductive amination with substituted piperidines to form 4-amino-1-(pyridylmethyl)-piperidine derivatives. These compounds are potent, selective muscarinic receptor antagonists used to treat overactive bladder and irritable bowel syndrome[2].
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Kinase Inhibitors (FGFR4): The scaffold is utilized in the synthesis of highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. The methoxy group provides critical hydrogen bond acceptor interactions within the kinase hinge region, offering targeted therapy for cancers driven by aberrant FGFR4 signaling (e.g., hepatocellular carcinoma)[3].
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Cytokinesis Inhibitors: Condensation of 4-Methoxypyridine-3-carboxaldehyde with indole derivatives yields novel cytokinesis inhibitors. These compounds disrupt cell division and are actively researched for their dual efficacy in oncology and the treatment of severe viral infections[4].
References
-
Semantic Scholar. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Available at: [Link]
- Google Patents. "Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof.
- Google Patents. "US8030502B2 - Substituted 4-amino-1-(pyridylmethyl)-piperidine and related compounds.
- Google Patents. "US10851054B2 - Derivatives of indole for the treatment of cancer, viral infections and lung diseases.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA3042960A1 - Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. US10851054B2 - Derivatives of indole for the treatment of cancer, viral infections and lung diseases - Google Patents [patents.google.com]
